Ciglitazone, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

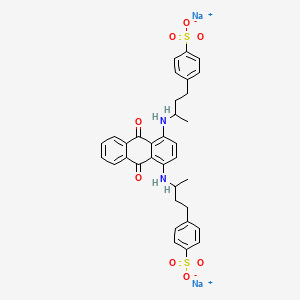

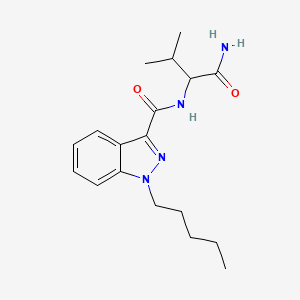

Ciglitazone, ®- is a member of the thiazolidinedione class of compounds. Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for this class . Although it was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . Ciglitazone is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .

Métodos De Preparación

The synthesis of Ciglitazone involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the thiazolidinedione ring . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Ciglitazone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the thiazolidinedione ring, potentially altering its biological activity.

Reduction: Reduction reactions can affect the benzyl group, leading to different derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of benzyl derivatives .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Ciglitazone exerts its effects by binding to the PPARγ ligand-binding domain with high affinity (EC50 of 3.0 μM) . This binding activates PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism . The activation of PPARγ leads to increased adipogenesis, decreased differentiation and angiogenesis in human umbilical vein endothelial cells, and reduced osteoblastogenesis in human mesenchymal stem cells .

Comparación Con Compuestos Similares

Ciglitazone is often compared with other thiazolidinediones, such as:

Pioglitazone: Marketed as Actos™, it is used clinically to treat type 2 diabetes mellitus.

Rosiglitazone: Marketed as Avandia™, it is another anti-diabetic drug but has faced restrictions due to cardiovascular risks.

Troglitazone: Initially approved for diabetes treatment but withdrawn due to hepatotoxicity.

Lobeglitazone: Approved in Korea for diabetes treatment, it is a newer member of the thiazolidinedione class.

Ciglitazone’s uniqueness lies in its role as the prototypical compound for the thiazolidinedione class, serving as a foundation for the development of other clinically used drugs .

Propiedades

Número CAS |

96207-25-9 |

|---|---|

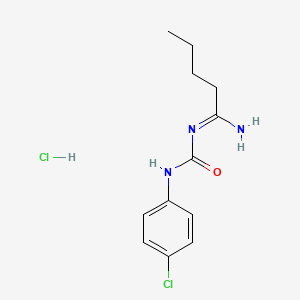

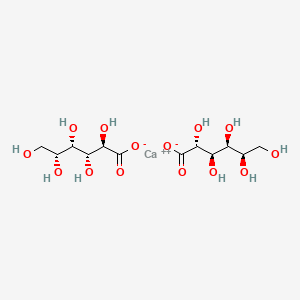

Fórmula molecular |

C18H23NO3S |

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

(5R)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m1/s1 |

Clave InChI |

YZFWTZACSRHJQD-OAHLLOKOSA-N |

SMILES isomérico |

CC1(CCCCC1)COC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3 |

SMILES canónico |

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.